4-Chloro-5-fluoro-2-propylpyridine
Overview
Description
4-Chloro-5-fluoro-2-propylpyridine is a heterocyclic aromatic compound with the molecular formula C8H9ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 5 are substituted with chlorine and fluorine atoms, respectively, and a propyl group is attached to position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-propylpyridine. The process typically includes the following steps:
Reaction Conditions: The halogenation reactions are usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-propylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-5-fluoro-2-propylpyridine.
Scientific Research Applications
4-Chloro-5-fluoro-2-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-propylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-propylpyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-2-propylpyridine: Similar structure but lacks the chlorine atom.
2,4-Dichloro-5-fluoropyridine: Contains an additional chlorine atom at position 2.
Uniqueness
4-Chloro-5-fluoro-2-propylpyridine is unique due to the specific combination of chlorine, fluorine, and propyl substituents on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-propylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-2-3-6-4-7(9)8(10)5-11-6/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDDHFWVPCDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=N1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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